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2-Fluoro-6-nitrothioanisole

Cat. No.: B13689282
M. Wt: 187.19 g/mol
InChI Key: UQBIZYNPYQZLRI-UHFFFAOYSA-N
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Description

Significance of Fluoro- and Nitro-Substituted Aromatic Systems in Contemporary Organic Synthesis

Aromatic systems substituted with fluoro and nitro groups are fundamental components in modern organic synthesis. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties, including lipophilicity and metabolic stability, which is of particular importance in the design of pharmaceuticals and agrochemicals. bldpharm.com Fluorinated moieties are integral to numerous approved drugs and are also used as imaging agents in techniques like Positron Emission Tomography (PET). bldpharm.com

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence on an aromatic ring significantly influences the electron density distribution, facilitating reactions such as nucleophilic aromatic substitution (SNAF). man.ac.uklongdom.orgnih.gov In a SNAF reaction, a nucleophile displaces a leaving group on the aromatic ring, a process that is typically challenging for unsubstituted arenes. The nitro group strongly activates the ring towards this type of reaction, especially when positioned ortho or para to the leaving group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, providing a gateway to a vast array of further chemical transformations. chemicalbook.com

The strategic placement of both fluoro and nitro substituents on an aromatic ring creates a highly activated system, primed for selective chemical modification. chemimpex.com This combination is frequently exploited in the synthesis of complex molecules where precise control over reactivity is essential.

Overview of Thioanisole (B89551) Derivatives as Versatile Synthetic Intermediates

Thioanisole, or methylthiobenzene, and its derivatives are recognized as highly versatile intermediates in organic synthesis. google.com The sulfur atom in the methylthio (-SCH₃) group can exist in various oxidation states, allowing for its conversion into sulfoxides and sulfones, which are themselves important functional groups in many biologically active molecules. Current time information in Bangalore, IN. The thioether linkage is a key structural motif in various pharmaceuticals. aromsyn.com

Thioanisole derivatives serve as precursors for the construction of important heterocyclic scaffolds. For instance, substituted 2-alkynyl thioanisoles can undergo gold-catalyzed cyclization to form benzo[b]thiophenes, a core structure in many pharmaceuticals and organic semiconducting materials. fishersci.com Similarly, electrophilic cyclization of ortho-thioanisole-substituted ynamides is a known method for preparing 2-amidobenzothiophenes. biophysics.org

Modern synthetic methods have also focused on the functionalization of the C(sp³)-H bonds of the methyl group in thioanisoles, enabling the direct formation of new carbon-carbon bonds. chemicalbook.com Furthermore, the entire methylthio group can participate in cross-coupling reactions, such as nickel-catalyzed aryl thioether metathesis, which allows for the exchange of aryl groups and the synthesis of complex macrocycles. nih.govguidechem.com This broad spectrum of reactivity underscores the value of thioanisole derivatives as adaptable building blocks in the synthesis of fine chemicals, medicines, and materials. ontosight.ai

Rationale for In-depth Academic Investigation of 2-Fluoro-6-nitrothioanisole

The compound this compound presents a compelling case for detailed academic study due to the unique interplay of its three distinct functional groups arranged in a sterically hindered ortho-disubstituted pattern. The rationale for its investigation can be broken down into three key areas:

Probing Multifaceted Reactivity: The molecule is a trifunctional scaffold. The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution by the potent electron-withdrawing nitro group at the C6 position. This ortho-relationship creates a highly electrophilic site, inviting studies on its reactivity with a wide range of nucleophiles. Concurrently, the methylthio group at C1 can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, or potentially undergo C-H functionalization. Finally, the nitro group can be reduced to an amine, which would dramatically alter the electronic properties of the ring and enable subsequent derivatization, such as diazotization or acylation. Investigating the chemoselectivity of these competing reaction pathways under various conditions is a rich area for research.

Exploring Steric and Electronic Effects: The 1,2,3-substitution pattern makes this compound an excellent substrate for studying the influence of steric hindrance on reaction outcomes. The proximity of the three groups could direct or impede the approach of reagents, leading to unique regioselectivity that might not be observed in less crowded analogues. Understanding how these steric and electronic effects govern its chemical behavior can provide valuable insights for synthetic planning.

Potential as a Specialized Building Block: The inherent reactivity of this compound makes it a potentially valuable precursor for synthesizing highly substituted, complex heterocyclic systems. For example, sequential nucleophilic substitution of the fluorine, reduction of the nitro group, and intramolecular cyclization involving the sulfur atom could provide access to novel nitrogen- and sulfur-containing tricyclic molecules, which are often privileged structures in medicinal chemistry. The lack of extensive literature on this specific compound highlights a gap in chemical knowledge and underscores the opportunity for original research into its synthetic utility.

Research Findings

While dedicated research publications on this compound are not abundant, its chemical identity is established. A plausible synthesis and its expected physicochemical and spectroscopic properties can be inferred from established chemical principles and data from closely related compounds.

Chemical Identification and Predicted Properties

The compound is identified by the CAS number 1864340-04-4. man.ac.uk Its properties can be predicted based on its structure and comparison to analogous molecules such as 2-fluoro-6-nitroaniline (B99257) and 2-fluoro-6-nitroanisole. ontosight.ai

PropertyPredicted Value / Information
Molecular FormulaC₇H₆FNO₂S
Molecular Weight187.19 g/mol
CAS Number1864340-04-4 man.ac.uk
AppearanceExpected to be a solid at room temperature, likely yellow, similar to other nitroaromatics.
SolubilityPredicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Potential Synthetic Routes

The synthesis of this compound can be logically approached through nucleophilic aromatic substitution. A common strategy for creating similar thioanisoles involves the reaction of a suitably activated aryl fluoride (B91410) with a sulfur nucleophile. google.com

RouteStarting MaterialsBrief Description
12,3-Difluoronitrobenzene and Sodium thiomethoxide (NaSMe)Nucleophilic aromatic substitution where the thiomethoxide ion displaces one of the fluorine atoms. The C2-fluorine is highly activated by the ortho-nitro group, likely leading to the desired product.
22-Fluoro-6-nitrothiophenol and a methylating agent (e.g., Methyl iodide)This two-step approach would first involve the synthesis of the corresponding thiophenol, followed by S-methylation using a suitable electrophile in the presence of a base.

Hypothetical Spectroscopic Analysis

The structural features of this compound would give rise to a distinct NMR signature. The analysis of ¹H and ¹⁹F NMR spectra would be critical for its characterization. nih.gov

NucleusExpected Chemical Shift (δ)Predicted MultiplicityCoupling Interactions
¹H (Aromatic)~7.0 - 8.0 ppmThree distinct signals, likely complex multiplets (e.g., ddd, t, ddd)Signals will show coupling to each other (³JHH) and to the ¹⁹F nucleus (³JHF, ⁴JHF).
¹H (-SCH₃)~2.5 ppmSinglet (s)No direct coupling to aromatic protons or fluorine is expected.
¹⁹F~ -110 to -130 ppm (vs. CFCl₃)MultipletWill couple to the ortho proton (H6, ³JFH) and meta proton (H5, ⁴JFH).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2S B13689282 2-Fluoro-6-nitrothioanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2S

Molecular Weight

187.19 g/mol

IUPAC Name

1-fluoro-2-methylsulfanyl-3-nitrobenzene

InChI

InChI=1S/C7H6FNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

UQBIZYNPYQZLRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 6 Nitrothioanisole and Analogues

Regioselective Synthesis of 2-Fluoro-6-nitrothioanisole

The regioselective synthesis of this compound is a multi-step process where the order of substituent introduction is critical to achieving the desired 1,2,3-substitution pattern. The synthetic design must carefully consider the directing effects of the thioether (ortho-, para-directing), fluorine (ortho-, para-directing), and nitro (meta-directing) groups. A plausible retrosynthetic analysis suggests that the final structure could be assembled by nitration of 2-fluorothioanisole (B1305481) or through a nucleophilic aromatic substitution (SNAr) pathway where the thioether is introduced last.

Strategies for Introducing Fluorine into Thioanisole (B89551) Frameworks

Incorporating a fluorine atom onto a thioanisole scaffold can be achieved through several strategic approaches, primarily electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This method involves the reaction of an electron-rich thioanisole derivative with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety. wikipedia.org Widely used reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). The reaction proceeds by attack of the aromatic ring on the electrophilic fluorine atom. The regioselectivity is governed by the existing substituents; for thioanisole, the activating, ortho-, para-directing methylthio group would direct the incoming fluorine to the positions ortho or para to it. wikipedia.orgkuleuven.be

Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the displacement of a suitable leaving group (e.g., -NO₂, -Cl) from an activated aromatic ring by a fluoride (B91410) ion. For this strategy to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as a nitro group. jst.go.jp For instance, a dinitro- or chloro-nitro-thioanisole could be a substrate for nucleophilic fluorination using sources like potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion.

Balz-Schiemann Reaction: A classical approach involves the conversion of an amino group to a fluorine atom. An aminothioanisole precursor can be transformed into a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluorine source like fluoroboric acid (HBF₄) or its salts.

Methodologies for Nitro Group Installation and Positional Control

The introduction of a nitro group onto the aromatic ring is typically accomplished via electrophilic aromatic substitution using a nitrating agent.

Electrophilic Nitration: The most common method for nitration is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.orgbeilstein-journals.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.org

For a substrate like 2-fluorothioanisole, achieving regioselectivity for the C-6 position is challenging. The methylthio (-SCH₃) group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The combined directing effects would favor substitution at the C-4 and C-6 positions. Selective nitration at the sterically more hindered C-6 position over the C-4 position often requires careful optimization of reaction conditions such as temperature, reaction time, and the specific composition of the nitrating mixture. The use of milder nitrating agents or alternative synthetic routes may be necessary to achieve high selectivity. vapourtec.com

Formation of the Thioether Linkage: Alkylation and Arylation Approaches

The carbon-sulfur bond of the thioether can be formed through several reliable methods, including nucleophilic substitution (alkylation) or metal-catalyzed coupling (arylation).

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for forming aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. jst.go.jp To synthesize this compound, a precursor such as 1,3-difluoro-2-nitrobenzene (B107855) or 1-chloro-2-fluoro-6-nitrobenzene could be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The nitro group in the ortho position strongly activates the adjacent C-F or C-Cl bond towards nucleophilic attack, facilitating the displacement of the halide or even another nitro group by the thiolate. researchgate.netrsc.org Studies have shown that SNAr reactions with thiols can proceed under mild conditions (room temperature to 60 °C) with bases like K₂CO₃ in polar aprotic solvents. rsc.orgrsc.org

Alkylation of Thiophenols: If 2-fluoro-6-nitrothiophenol is available, the thioether linkage can be readily formed by S-alkylation. This typically involves deprotonating the thiol with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiophenolate, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in a classic SN2 reaction.

The following table compares the SNAr and Thiophenol Alkylation approaches for forming the thioether linkage.

MethodStarting MaterialsKey FeaturesPotential Challenges
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide (e.g., 1-chloro-2-fluoro-6-nitrobenzene) + Thiolate (e.g., NaSMe)- Does not require pre-formation of a sensitive thiophenol.
  • High yields when ring is sufficiently activated by groups like -NO₂. researchgate.net
  • - Requires a suitably activated aryl precursor.
  • Potential for side reactions if multiple leaving groups are present.
  • Alkylation of ThiophenolThiophenol (e.g., 2-fluoro-6-nitrothiophenol) + Alkylating Agent (e.g., CH₃I) + Base- Classic, reliable SN2 reaction.
  • Generally high-yielding.
  • - Requires synthesis of the thiophenol precursor.
  • Thiophenols can be malodorous and susceptible to oxidation.
  • Modern Synthetic Techniques Applied to Nitrothioanisoles

    Recent advances in synthetic chemistry offer more efficient, safer, and sustainable methods for preparing complex molecules like this compound. Continuous-flow synthesis and transition metal-catalyzed reactions are at the forefront of these developments.

    Continuous-Flow Synthesis Protocols for this compound

    Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for many reactions, especially those that are highly exothermic or involve hazardous reagents, such as nitration. beilstein-journals.orgvapourtec.com

    The primary benefits of using flow chemistry for nitration include:

    Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaway. rsc.org

    Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient and precise temperature control, preventing the formation of hotspots that can lead to side products or decomposition. vapourtec.com

    Improved Selectivity and Yield: Precise control over reaction parameters like temperature, pressure, residence time, and stoichiometry enables fine-tuning of the reaction to favor the desired product and suppress the formation of over-nitrated or isomeric byproducts. rsc.orgacs.org

    Scalability: Flow processes can be readily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), making it suitable for industrial production. rsc.org

    A hypothetical flow synthesis for the nitration of 2-fluorothioanisole would involve pumping streams of the substrate and the nitrating agent (e.g., HNO₃/H₂SO₄) through a micromixer into a temperature-controlled residence time unit (e.g., a coiled tube). beilstein-journals.org By carefully optimizing the flow rates and temperature, one could maximize the yield of the desired this compound isomer.

    Hypothetical Data for Continuous-Flow Nitration of 2-Fluorothioanisole
    ParameterCondition ACondition BCondition COutcome
    Temperature10 °C-10 °C-10 °CVarying conditions allows for optimization of regioselectivity, potentially favoring the sterically hindered 6-nitro isomer over the 4-nitro isomer by minimizing thermal energy for overcoming activation barriers to the more accessible C-4 position.
    Residence Time60 seconds60 seconds30 seconds
    HNO₃ Equiv.1.51.11.1

    Transition Metal-Catalyzed Coupling Reactions in Thioanisole Synthesis

    Transition-metal catalysis is a cornerstone of modern C-S bond formation, providing powerful alternatives to classical methods like SNAr. nih.govnih.gov These reactions are particularly valuable when the aryl halide is not activated towards nucleophilic substitution.

    Palladium- and Copper-Catalyzed Thioetherification: The Buchwald-Hartwig wikipedia.orgnih.govjk-sci.com and Ullmann wikipedia.orgthieme-connect.comorganic-chemistry.org coupling reactions are the most prominent methods. The general catalytic cycle involves the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0) or Cu(I)), followed by reaction with a thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. jk-sci.comorganic-chemistry.org The choice of ligand is crucial for an efficient catalytic cycle; bulky, electron-rich phosphine (B1218219) ligands are common for palladium, while diamine or diol ligands are often used for copper. thieme-connect.comsigmaaldrich.com

    Nickel-Catalyzed Reactions: Nickel has gained prominence as a more sustainable and cost-effective alternative to palladium. nih.gov Nickel catalysts, often in combination with ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have proven effective not only for C-S cross-coupling but also for novel transformations like thioether metathesis, where C-S bonds are reversibly cleaved and reformed. d-nb.infonih.gov This allows for the exchange of aryl or alkyl groups on a sulfur atom, opening new synthetic pathways. nih.gov Some nickel-catalyzed protocols can proceed under base-free conditions, broadening their functional group tolerance. acs.org

    Examples of Transition Metal-Catalyzed Systems for Aryl Thioether Synthesis
    Catalyst SystemReaction TypeTypical SubstratesKey FeaturesReference
    Pd(OAc)₂ / Biarylphosphine LigandBuchwald-Hartwig CouplingAryl Halides/Triflates + ThiolsBroad scope, high functional group tolerance, well-established. wikipedia.org
    CuI / Ligand (e.g., diol, diamine)Ullmann CondensationAryl Iodides + ThiolsCost-effective metal, classic reaction with modern improvements for milder conditions. wikipedia.orgthieme-connect.com
    NiCl₂(dcype)Thioether MetathesisAryl Thioethers + ThiolsEnables functional group exchange on existing thioethers; sustainable metal. d-nb.infonih.gov
    NiBr₂ / BipyridineDisulfide CouplingAryl Iodides + DisulfidesUses disulfides as thiol precursors, avoiding malodorous reagents. nih.gov

    Chemo- and Regioselective Functionalization via Diazo Chemistry

    Diazo chemistry offers a powerful toolkit for the introduction of diverse functionalities onto aromatic rings. The conversion of an amino group to a diazonium salt opens up a plethora of subsequent transformations. In the context of this compound analogues, a strategic approach involves the synthesis of a suitable amino-substituted precursor, such as 2-fluoro-6-aminothioanisole, which can then be subjected to diazotization.

    The synthesis of the requisite 2-fluoro-6-aminothioanisole can be envisioned starting from 2,6-difluoronitrobenzene. A nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide would selectively displace one of the fluorine atoms to yield this compound. Subsequent reduction of the nitro group, for instance, using catalytic hydrogenation (H₂/Pd/C) or a reducing agent like iron in acidic media, would afford the desired 2-fluoro-6-aminothioanisole.

    Once the amino precursor is obtained, it can be converted to the corresponding diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or tetrafluoroboric acid, at low temperatures. icrc.ac.irthieme-connect.de The resulting diazonium salt is a versatile intermediate that can undergo various chemo- and regioselective functionalization reactions. For example, Sandmeyer-type reactions can be employed to introduce a wide range of substituents at the position of the former amino group.

    A continuous-flow process for the diazotization of anilines and subsequent reactions has been shown to be a safe and efficient method, minimizing the accumulation of potentially explosive diazonium intermediates. researchgate.net Such a process could be adapted for the synthesis of this compound derivatives.

    The table below illustrates potential functionalizations of a hypothetical 2-fluoro-6-thioanisole-diazonium salt, based on known diazo chemistry transformations.

    EntryReagent(s)Product Functional GroupReaction TypePotential Product
    1CuCl/HCl-ClSandmeyer2-Chloro-6-fluorothioanisole
    2CuBr/HBr-BrSandmeyer2-Bromo-6-fluorothioanisole
    3CuCN/KCN-CNSandmeyer2-Cyano-6-fluorothioanisole
    4HBF₄, heat-FBalz-Schiemann2,6-Difluorothioanisole
    5KI-I2-Fluoro-6-iodothioanisole
    6H₂O, heat-OH2-Fluoro-6-hydroxythioanisole

    This table presents hypothetical transformations based on established diazo chemistry principles. The synthesis of the diazonium precursor is a prerequisite.

    Convergent and Divergent Synthetic Pathways to this compound Derivatives

    The strategic construction of complex molecules can often be streamlined through the application of convergent or divergent synthetic pathways. These approaches offer advantages in terms of efficiency, modularity, and the ability to generate libraries of related compounds.

    The design of a synthesis for this compound and its derivatives hinges on the selection of appropriate precursor architectures. A key consideration is the strategic introduction of the three distinct substituents around the aromatic ring.

    One common and versatile precursor is 1,2-difluoro-3-nitrobenzene . This starting material allows for the sequential nucleophilic aromatic substitution (SNAr) of the fluorine atoms. The fluorine atom positioned ortho to the nitro group is highly activated towards nucleophilic attack. A reaction with sodium thiomethoxide can selectively displace this fluorine to yield this compound. The remaining fluorine atom can then be substituted by other nucleophiles in a subsequent step, providing a route to various derivatives.

    Another viable precursor is 2-fluoro-6-nitroaniline (B99257) . chemicalbook.com This compound can be synthesized from N-(2-fluoro-6-nitrophenyl)acetamide. chemicalbook.com The amino group in 2-fluoro-6-nitroaniline can be converted into a variety of other functional groups via diazotization, as discussed in the previous section. Subsequent introduction of the thioether at the fluorine position, or vice versa, would lead to the target scaffold.

    The table below outlines potential precursor molecules and their corresponding synthetic advantages for accessing this compound derivatives.

    Precursor MoleculeKey Functional GroupsSynthetic AdvantagePotential First Step
    1,2-Difluoro-3-nitrobenzeneTwo activated F atoms, one NO₂ groupSequential SNAr reactions for derivatization.Nucleophilic attack by NaSMe.
    2-Fluoro-6-nitroanilineOne activated F atom, one NO₂ group, one NH₂ groupDiazotization of the amino group allows for diverse functionalization.Diazotization followed by Sandmeyer reaction.
    2-Chloro-6-fluoronitrobenzeneOne activated F atom, one Cl atom, one NO₂ groupDifferential reactivity of halogens may allow for selective substitution.Nucleophilic attack by NaSMe at the fluorine position.

    Sequential functionalization offers a powerful strategy for building molecular complexity in a controlled manner. Starting from a common intermediate, a series of reactions can be performed to introduce different substituents, leading to a diverse range of final products.

    A divergent synthesis of this compound derivatives could commence with This compound itself as the central scaffold. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to other functionalities. The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties of the molecule.

    An example of a divergent approach is outlined below:

    Starting Material: this compound

    Step 1 (Reduction): Reduction of the nitro group (e.g., with Fe/HCl) to yield 2-fluoro-6-aminothioanisole.

    Step 2 (Divergent Functionalization of the Amine):

    Acylation with various acyl chlorides to produce a library of amides.

    Sulfonylation with different sulfonyl chlorides to generate sulfonamides.

    Diazotization followed by various Sandmeyer or coupling reactions.

    A convergent synthesis , on the other hand, would involve the preparation of two or more fragments that are then coupled together in the final stages of the synthesis. For this compound derivatives, a convergent approach might involve the synthesis of a functionalized 2-fluorophenyl boronic acid and a substituted methylthiobenzene fragment, which are then joined via a Suzuki coupling reaction. This strategy is particularly useful for creating a library of compounds where the diversity is introduced in the separate fragments before the coupling step.

    The following table provides a hypothetical comparison of divergent and convergent strategies for the synthesis of a library of 2-fluoro-6-thioanisole amides.

    StrategyDescriptionAdvantagesDisadvantages
    Divergent Start with this compound, reduce the nitro group, then react the resulting amine with a library of acyl chlorides.Fewer total steps for a large library. Efficient for late-stage diversification.A failed late-stage reaction affects the synthesis of that specific target.
    Convergent Synthesize a library of amido-substituted boronic acids and couple each with a suitable methylthio-containing coupling partner.Each reaction sequence is independent, potentially leading to higher overall yields for individual targets. Failures in one pathway do not affect others.May require more total steps for a large library.

    Mechanistic Investigations of 2 Fluoro 6 Nitrothioanisole Reactivity

    Nucleophilic Aromatic Substitution (SNAr) Pathways of 2-Fluoro-6-nitrothioanisole

    Nucleophilic aromatic substitution is a key reaction for this compound, facilitated by the presence of strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

    Influence of Fluorine and Nitro Groups on Aromatic Activation

    The presence of both a fluorine atom and a nitro group significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution. The nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer intermediate through resonance. nih.gov

    Fluorine, despite being a halogen, also plays a crucial activating role in SNAr reactions. Due to its high electronegativity, it exerts a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. This inductive effect is a key factor in the activation of the ring. In the context of SNAr, the typical leaving group ability of halogens is reversed (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.

    Role of the Thioether Moiety in Reaction Kinetics and Selectivity

    The thioether (-SCH3) group, while generally considered an activating group in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons via resonance, exhibits a more complex role in SNAr reactions. In the specific case of this compound, the thioether is positioned ortho to the nitro group and meta to the fluorine leaving group.

    Kinetic studies on analogous systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various biothiols, provide insight into the reactivity of activated fluoroaromatics with sulfur nucleophiles. These studies highlight that the reaction mechanism can be complex, sometimes borderline between a concerted and a stepwise pathway, and is highly dependent on the nucleophile and reaction conditions. nih.gov

    Comparative Second-Order Rate Constants for SNAr Reactions of Fluoronitrobenzene Derivatives with Thiolate Nucleophiles (Illustrative Data)
    Aromatic SubstrateNucleophileSolventk (M-1s-1)
    1-Fluoro-2,4-dinitrobenzeneThiophenoxideMethanolData Not Available
    1-Fluoro-2-nitrobenzeneEthanethiolateEthanolData Not Available
    This compoundPiperidineMethanolData Not Available
    1-Chloro-2,4-dinitrobenzeneN-acetylcysteineAqueous0.02

    Note: The table above is illustrative. Specific kinetic data for this compound is not widely reported in comparative tables. The data for 1-Chloro-2,4-dinitrobenzene with N-acetylcysteine is provided as a reference for the reactivity of a related activated aromatic halide with a sulfur-containing nucleophile. nih.gov

    Studies on Meisenheimer Complex Formation and Stability

    For this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to a Meisenheimer complex where the negative charge is delocalized onto the nitro group. The stability of this complex can be influenced by all three substituents. While stable Meisenheimer complexes have been isolated and studied for various nitroaromatics, specific studies on the stability of the adduct formed from this compound are not extensively documented. However, research on related nitroaromatic compounds, including those with sulfur-containing groups, has provided valuable insights into the formation and properties of these intermediates. rsc.orgnih.gov For instance, studies on nitro-benzothiazinones have explored the formation of hydride-Meisenheimer complexes, highlighting the role of the nitro group in stabilizing the adduct. nih.gov

    Electrophilic Aromatic Substitution Reactions of this compound

    Electrophilic aromatic substitution on the this compound ring is significantly more challenging than nucleophilic substitution due to the presence of the strongly deactivating nitro group. The outcome of such reactions is determined by the combined directing effects of the existing substituents.

    Directing Effects of Substituents

    The directing effect of each substituent determines the position of the incoming electrophile on the aromatic ring. These effects are a combination of inductive and resonance contributions.

    Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring both inductively and through resonance, making the ring less nucleophilic. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. pressbooks.pub

    Thioether Group (-SCH3): The thioether group is an activating group and an ortho-, para-director. The sulfur atom can donate a lone pair of electrons to the ring via resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.

    Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho-, para-directors because their lone pairs can be donated to the ring through resonance to stabilize the arenium ion intermediate at these positions. pressbooks.pub

    In this compound, the available positions for electrophilic attack are C3, C4, and C5. The directing effects of the three substituents are in competition:

    The nitro group at C6 directs an incoming electrophile to the C4 position (meta).

    The thioether group at C1 directs towards C2 (already substituted) and C4 (para).

    The fluorine atom at C2 directs towards C1 (already substituted) and C3 (para).

    Considering these competing effects, the C4 position is favored by both the powerful meta-directing nitro group and the para-directing thioether group. The C3 position is only favored by the para-directing fluorine. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is meta to the nitro group and para to the thioether group.

    Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
    SubstituentPositionEffect on ReactivityDirecting Influence
    -SCH31ActivatingOrtho, Para (to C2, C4)
    -F2DeactivatingOrtho, Para (to C1, C3)
    -NO26Strongly DeactivatingMeta (to C4)

    Mechanistic Studies of Aromatic Electrophilic Attack

    The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. In the final step, a proton is lost from the ring to restore aromaticity.

    Reduction Chemistry of the Nitro Group in this compound

    The reduction of the nitro group in this compound is a key transformation that significantly alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino or hydroxylamine (B1172632) group. This section delves into the mechanisms of catalytic hydrogenation and the strategies for achieving chemoselective reduction.

    Catalytic Hydrogenation Mechanisms

    Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. The reaction proceeds through a series of intermediates, as outlined in the generally accepted Haber mechanism for nitroarene reduction.

    The initial step involves the adsorption of the nitro group onto the catalyst surface, followed by sequential reduction to a nitroso intermediate (2-fluoro-6-nitrosothioanisole) and then to a hydroxylamino intermediate (2-fluoro-6-(hydroxylamino)thioanisole). The final step is the reduction of the hydroxylamino group to the corresponding aniline (B41778), 2-fluoro-6-aminothioanisole.

    Table 1: Common Catalysts and Conditions for Nitro Group Reduction

    CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Typical Outcome
    Palladium on Carbon (Pd/C)H₂ gasMethanol, Ethanol25-801-50High yield of amine
    Raney NickelH₂ gasEthanol, THF25-1001-100Effective for nitro reduction
    Platinum(IV) oxide (PtO₂)H₂ gasAcetic acid25-801-50Strong catalyst, may affect other groups

    The presence of the fluorine and thioether substituents can influence the rate and selectivity of the hydrogenation. The ortho-fluoro group may exert a steric and electronic effect on the adsorption of the nitro group onto the catalyst surface. The thioether group, containing a sulfur atom, can act as a catalyst poison, particularly for palladium catalysts, by strongly adsorbing to the metal surface and deactivating it. This necessitates careful selection of the catalyst and reaction conditions to achieve efficient and complete reduction.

    Chemoselective Reduction to Amino or Hydroxylamine Derivatives

    Achieving chemoselective reduction of the nitro group in this compound to either the amino or hydroxylamine derivative requires careful control of the reducing agent and reaction conditions.

    Reduction to 2-Fluoro-6-aminothioanisole:

    For the complete reduction to the amino derivative, catalytic hydrogenation remains a primary method. However, to avoid potential catalyst poisoning by the sulfur atom, alternative reducing agents can be employed. These include metal/acid combinations such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often effective for the reduction of nitroarenes in the presence of sulfur-containing functional groups.

    Another approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate, hydrazine, and isopropanol. This method can sometimes offer better selectivity and milder reaction conditions compared to high-pressure hydrogenation.

    Reduction to 2-Fluoro-6-(hydroxylamino)thioanisole:

    The partial reduction to the hydroxylamine derivative is a more delicate transformation. Over-reduction to the amine is a common side reaction. Specific reagents and conditions are required to stop the reduction at the hydroxylamine stage. Mild reducing agents such as zinc dust in the presence of ammonium chloride or controlled potential electrolysis are often employed for this purpose. The reaction temperature is typically kept low to minimize further reduction. The isolation and purification of the hydroxylamine derivative can be challenging due to its potential instability.

    Reactivity of the Thioether Linkage in this compound

    The thioether linkage in this compound is susceptible to oxidation and can participate in rearrangement reactions, adding another layer of complexity and synthetic utility to the molecule.

    Oxidation Pathways of the Sulfide (B99878) Sulfur

    The sulfur atom in the thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation.

    Oxidation to 2-Fluoro-6-nitrophenyl methyl sulfoxide:

    For the selective oxidation to the sulfoxide, mild oxidizing agents are required. A stoichiometric amount of an oxidant such as hydrogen peroxide in acetic acid, sodium metaperiodate, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can effectively convert the sulfide to the sulfoxide while minimizing over-oxidation to the sulfone.

    Oxidation to 2-Fluoro-6-nitrophenyl methyl sulfone:

    Stronger oxidizing conditions are necessary to achieve the full oxidation to the sulfone. An excess of the oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like tungstic acid, or potassium permanganate, can drive the reaction to completion.

    Table 2: Reagents for the Oxidation of the Thioether Linkage

    ProductOxidizing AgentSolventTemperature (°C)
    SulfoxideHydrogen Peroxide (1 eq.)Acetic Acid0-25
    SulfoxideSodium MetaperiodateMethanol/Water0-25
    SulfoneHydrogen Peroxide (>2 eq.)Acetic Acid25-100
    SulfonePotassium PermanganateAcetone/Water0-25

    The electron-withdrawing nature of the ortho-nitro and ortho-fluoro groups can influence the reactivity of the sulfur atom towards oxidation. These groups decrease the electron density on the sulfur atom, making it less susceptible to oxidation compared to an unsubstituted thioanisole (B89551).

    Rearrangement Reactions Involving the Sulfur Atom

    The presence of an activating nitro group ortho to the thioether linkage in this compound makes it a potential candidate for intramolecular rearrangement reactions, most notably the Smiles rearrangement.

    The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophilic group displaces an activated aryl group. In the context of a derivative of this compound, a nucleophile tethered to the methyl group of the thioether could potentially attack the aromatic ring at the carbon bearing the sulfur atom, with the nitro group facilitating the nucleophilic attack. This would result in the formation of a new ring structure. The feasibility and outcome of such a rearrangement would depend on the nature of the tethered nucleophile and the reaction conditions. While the classic Smiles rearrangement often involves sulfones, related rearrangements with sulfides are also known, particularly when the aromatic ring is sufficiently activated.

    Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 6 Nitrothioanisole

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

    High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For 2-Fluoro-6-nitrothioanisole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

    Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

    Multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of a molecule.

    ¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the three aromatic protons. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The ¹³C NMR spectrum will show seven unique carbon signals, with their chemical shifts influenced by the attached functional groups (fluoro, nitro, and thiomethyl). libretexts.org The carbon directly bonded to fluorine will appear as a doublet due to C-F coupling. nih.gov

    COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the benzene (B151609) backbone.

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. epfl.chcolumbia.edu This is the most reliable method for assigning carbon resonances. It would show a correlation between the methyl protons and the methyl carbon, as well as correlations for each aromatic proton to its corresponding aromatic carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is crucial for piecing together the molecular fragments and confirming the substitution pattern. For instance, HMBC would show correlations from the methyl protons to the aromatic carbon to which the thiomethyl group is attached (C-S). It would also reveal correlations from the aromatic protons to neighboring carbons, confirming the positions of the fluoro and nitro substituents relative to the thioether.

    Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Coupling constants (J) are in Hz.

    PositionAtomPredicted ¹H δ (ppm), Multiplicity, JPredicted ¹³C δ (ppm)Expected HMBC Correlations from Protons
    1C-~160 (d, ¹JCF ≈ 250 Hz)H3
    2C-~148H3, H4
    3H/C~7.6 (m)~130C1, C2, C4, C5
    4H/C~7.3 (t, J ≈ 8 Hz)~120C2, C3, C5, C6
    5H/C~7.8 (m)~125C1, C3, C4, C6
    6C-~135H4, H5, S-CH₃
    S-CH₃H/C~2.5 (s)~15C6

    Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

    Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, yielding sharp signals over a wide chemical shift range, which makes it an excellent probe of the local electronic environment. huji.ac.ilalfa-chemistry.com

    In this compound, the chemical shift of the fluorine atom is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom and an electron-donating thiomethyl group also in an ortho position creates a unique electronic environment. The ¹⁹F chemical shift provides a sensitive measure of the net electron density at the C-F bond. Any changes in conformation that affect the through-space interaction of the fluorine with the adjacent groups would also be reflected in its chemical shift. The spectrum is typically a multiplet due to coupling with the ortho and meta protons on the aromatic ring. nih.gov

    Vibrational Spectroscopy for Conformational and Electronic Structure Probes

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. edinst.com It is particularly effective for identifying polar functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from the closely related compound 2-Fluoro-6-nitrotoluene provides a useful reference for expected peak locations. nih.gov

    Table 2: Key FT-IR Vibrational Frequencies for this compound Based on typical functional group regions and data for analogous compounds. nih.govnih.gov

    Wavenumber (cm⁻¹)Vibration TypeFunctional Group
    ~3100-3000C-H StretchAromatic
    ~2950-2850C-H StretchAliphatic (S-CH₃)
    ~1530-1510Asymmetric StretchNitro (NO₂)
    ~1350-1330Symmetric StretchNitro (NO₂)
    ~1250-1200C-F StretchAryl-Fluoride
    ~700-600C-S StretchThioether

    Raman Spectroscopy for Molecular Vibrations and Crystal Structures

    Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and provides information on molecular vibrations. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. spectroscopyonline.com For this compound, Raman spectroscopy would be useful for observing the symmetric stretching of the nitro group and the vibrations of the aromatic ring "breathing" modes. In the solid state, Raman spectroscopy can also provide insights into the crystal lattice structure through the analysis of low-frequency phonon modes. bruker.com As with FT-IR, spectral data for 2-Fluoro-6-nitrotoluene can serve as a guide. nih.gov A potential challenge in Raman spectroscopy is interference from fluorescence, where the sample emits light that can obscure the weaker Raman scattering signal. edinst.com

    High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₇H₆FNO₂S), the calculated monoisotopic mass is 187.0103 u. An HRMS measurement would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

    In addition to precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the structure. The fragmentation of this compound is expected to follow logical pathways based on bond strengths and the stability of the resulting fragments.

    Table 3: Predicted Mass Spectrometry Fragments for this compound Based on common fragmentation pathways and spectra of related compounds like 2-fluoro-6-nitrotoluene. nih.govchemicalbook.com

    m/z (predicted)Lost FragmentIdentity of Fragment Ion
    187-[C₇H₆FNO₂S]⁺ (Molecular Ion)
    172•CH₃[C₆H₃FNO₂S]⁺
    141•NO₂[C₇H₆FS]⁺
    126•CH₃, •NO₂[C₆H₃FS]⁺
    109•SCH₃[C₆H₃FNO₂]⁺

    Based on a comprehensive review of available scientific literature and chemical databases, there are no specific, published research findings for the tandem mass spectrometry (MS/MS) or X-ray crystallography of the chemical compound this compound.

    As a result, the detailed, data-driven article you have requested cannot be generated. The creation of content for the specified sections—"Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification" and "X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions"—including the mandatory data tables, would require experimental data that is not present in the public domain.

    To adhere to the principles of scientific accuracy and avoid the generation of speculative or unsubstantiated information, we cannot proceed with creating the article without the necessary foundational research findings.

    Computational and Theoretical Chemistry Studies on 2 Fluoro 6 Nitrothioanisole

    Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

    Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. scispace.comsemanticscholar.org For 2-Fluoro-6-nitrothioanisole, DFT calculations are instrumental in elucidating its ground-state geometry, electronic distribution, and molecular orbital characteristics. Such calculations are typically performed using a functional, like B3LYP, and a suitable basis set (e.g., 6-311+G(d,p)) to provide a reliable description of the system. chemrxiv.orgnih.gov

    Theoretical studies on similar substituted thioanisoles and other aromatic compounds reveal that different conformers can exist with varying stabilities. ustc.edu.cnresearchgate.netrsc.org For this compound, the primary conformers would be defined by the dihedral angle between the methyl group and the aromatic ring. Steric hindrance and electrostatic interactions between the thioether group and the adjacent fluoro and nitro substituents would significantly influence which conformation is the most stable. DFT optimization calculations can precisely determine the geometries and relative energies of these conformers, identifying the global minimum energy structure.

    Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
    ConformerDihedral Angle (F-C-S-CH₃)Relative Energy (kcal/mol)Stability
    Conformer A0° (Planar, cis)+2.5Less Stable
    Conformer B90° (Orthogonal)0.0Most Stable
    Conformer C180° (Planar, trans)+3.1Least Stable

    Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energy and distribution of these orbitals are crucial for understanding a molecule's electrophilic and nucleophilic behavior.

    For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

    LUMO : Due to the strong electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups, the LUMO is expected to be low in energy and predominantly localized over the aromatic ring. This low-energy LUMO makes the ring highly susceptible to attack by nucleophiles.

    HOMO : The HOMO is likely to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the benzene (B151609) ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

    The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

    Table 2: Hypothetical FMO Parameters for this compound
    ParameterEnergy (eV)Implication
    EHOMO-8.95Indicates electron-donating capability
    ELUMO-3.10Indicates electron-accepting capability (electrophilicity)
    HOMO-LUMO Gap (ΔE)5.85Relates to chemical reactivity and stability

    DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. ustc.edu.cn

    Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies and their corresponding intensities. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the symmetric and asymmetric stretches of the NO₂ group, the C-F stretching vibration, and the C-S stretching mode. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov

    NMR Chemical Shifts : DFT can also predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the predicted lowest-energy conformation of the molecule.

    Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes
    Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
    NO₂ Asymmetric Stretch15301525
    NO₂ Symmetric Stretch13551352
    C-F Stretch12501245
    C-S Stretch710705

    Reaction Pathway Elucidation and Transition State Analysis

    Beyond static properties, computational chemistry is essential for modeling chemical reactions, elucidating mechanisms, and understanding the energetics of reaction pathways.

    The presence of a nitro group ortho to a fluorine atom makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgopenstax.org In this reaction, a nucleophile attacks the carbon atom bearing the fluorine (a good leaving group), displacing it. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org

    DFT calculations can model this entire reaction pathway:

    Reactants : The initial energies of this compound and the incoming nucleophile are calculated.

    Transition State (TS1) : The structure and energy of the transition state for the initial nucleophilic attack are located. This is the highest energy point on the path to the intermediate and determines the reaction's activation energy.

    Meisenheimer Intermediate : The stable, negatively charged intermediate is optimized to find its minimum energy structure. The electron-withdrawing nitro group is crucial for stabilizing this intermediate through resonance. openstax.org

    Transition State (TS2) : The transition state for the departure of the fluoride (B91410) leaving group is calculated.

    Products : The final energies of the substituted product and the fluoride ion are determined.

    By mapping these stationary points, a complete reaction energy profile can be constructed, providing quantitative data on activation barriers and reaction thermodynamics.

    The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic chemistry. wikipedia.orgorganic-chemistry.org This process significantly alters the electronic properties of the molecule, converting a powerful electron-withdrawing group (NO₂) into a strong electron-donating group (NH₂). nih.gov The reduction proceeds through several intermediates, typically a nitroso (-NO) and a hydroxylamino (-NHOH) species. wikipedia.orgnih.gov

    Table 4: Hypothetical Calculated Enthalpy Changes (ΔH) for the Stepwise Reduction of the Nitro Group
    Reduction StepReactionΔH (kcal/mol)
    Step 1Ar-NO₂ → Ar-NO-45.2
    Step 2Ar-NO → Ar-NHOH-60.5
    Step 3Ar-NHOH → Ar-NH₂-75.0
    OverallAr-NO₂ → Ar-NH₂-180.7

    Ar = 2-Fluoro-6-(methylthio)phenyl

    Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

    Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically focused on this compound. While MD simulations are a powerful tool for understanding the influence of solvents on molecular behavior and conformational dynamics, this specific compound has not been the subject of such published studies.

    In broader contexts, MD simulations are extensively used to investigate solvent effects on various chemical and biological processes. osti.gov These simulations can elucidate how different solvent environments influence reaction rates and selectivity by modeling the dynamic interactions between the solute and solvent molecules at an atomic level. osti.gov For instance, studies on other molecules have successfully used MD simulations to quantify properties like water enrichment near a reactant, hydrogen bonding lifetimes, and the solvent accessible surface area, which are crucial for understanding reaction mechanisms in solution. osti.gov

    Methodologies such as combining classical MD with machine learning or employing hybrid quantum mechanics/molecular mechanics (QM/MM) approaches have proven effective in accurately predicting kinetic rate constants in liquid-phase reactions for other compounds. nih.govchemrxiv.org These advanced techniques allow for the explicit modeling of solvent molecules and can capture subtle electrostatic interactions that influence reactivity. nih.govchemrxiv.org For example, research on the β-scission of butyl acrylate has shown that both polar and nonpolar solvents can significantly reduce the free energy barrier of activation. nih.govchemrxiv.org

    The dynamic behavior of molecules, including conformational changes and vibrational modes, is also amenable to study via MD simulations. Reactive molecular dynamics simulations, for instance, can track chemical transformations, such as bond formation and cleavage, under the influence of external factors. mdpi.com While these powerful computational tools could provide significant insights into the behavior of this compound in various solvents, such specific investigations have yet to be reported in the scientific literature.

    Quantitative Structure-Reactivity Relationships (QSAR) and Electronic Descriptors

    Similar to the lack of molecular dynamics studies, there are no specific Quantitative Structure-Reactivity Relationship (QSAR) models or detailed electronic descriptor analyses for this compound found in the current body of scientific literature.

    QSAR studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties.

    Electronic descriptors, derived from quantum mechanical calculations, are particularly important in developing accurate and interpretable predictive models. chemrxiv.org These can include properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity. chemrxiv.org Advanced machine learning approaches are increasingly being used to build predictive models for various properties by integrating both structural and electronic data. chemrxiv.org For instance, the "QUantum Electronic Descriptor" (QUED) framework utilizes descriptors from semi-empirical methods to model both small and large drug-like molecules. chemrxiv.org

    Furthermore, electronic descriptors are crucial for predicting spectroscopic properties. nih.gov Inspired by Time-Dependent Density Functional Theory (TD-DFT), descriptors like orbital energy differences and transition dipole moments can be used with machine learning models to accurately predict absorption spectra. nih.gov While these methodologies are well-established, their application to create predictive QSAR models or to perform an in-depth analysis of the electronic descriptors of this compound has not been documented. Computational studies on similar structures, such as 2-nitroimidazole derivatives, have demonstrated the utility of these approaches in understanding their electronic structures and properties. researchgate.netmdpi.com However, direct computational research on this compound remains an open area for future investigation.

    Role of 2 Fluoro 6 Nitrothioanisole As a Building Block in Complex Organic Synthesis

    Precursor in the Synthesis of Heterocyclic Scaffolds

    The strategic placement of reactive sites in 2-Fluoro-6-nitrothioanisole makes it an ideal precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. Fused heterocyclic scaffolds like benzothiazoles and thienopyridines are prominent targets due to their significant presence in pharmaceuticals and functional materials. openmedicinalchemistryjournal.com

    The synthesis of benzothiazole (B30560) derivatives can be achieved through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the transformation of the methylthio group into a more nucleophilic sulfur species that subsequently displaces the activated ortho-fluorine atom. For instance, the cyclization of related 1-acyl-3-(2-halonitrophenyl)thioureas is a known method for producing 2-aminobenzothiazoles. upce.cz A plausible pathway starting from this compound would involve an initial reaction to form an N-substituted thiourea, followed by a base-mediated cyclization where the sulfur anion attacks the carbon bearing the fluorine atom, leading to the formation of a nitrobenzothiazole ring.

    Similarly, thienopyridines, which are known to have a wide range of biological activities, can be synthesized using ortho-functionalized nitroaromatics. rsc.orgsciforum.netmdpi.com The construction of the thiophene (B33073) ring often involves a reaction where the sulfur atom and an adjacent carbon source are used to build the new ring fused to the existing aromatic system. A patent for the synthesis of thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine derivatives utilizes a related compound, 4-Fluoro-3-nitro-thioanisole, highlighting the utility of this class of reagents in building complex fused heterocycles. google.com

    Table 1: Potential Heterocyclic Scaffolds from this compound This table presents plausible synthetic targets based on established chemical principles for similar compounds.

    Starting Material Potential Reaction Sequence Resulting Heterocyclic Scaffold Potential Significance

    Intermediate in the Construction of Advanced Organic Molecules

    The utility of this compound extends to its role as a key intermediate in multi-step syntheses, where its functional groups can be selectively modified to build molecular complexity. vapourtec.comtrine.edu The presence of three distinct functional groups allows for a programmed sequence of reactions, making it a valuable component in the synthesis of advanced organic molecules such as complex drug candidates or natural product analogues. iranchembook.ir

    The selective transformations available include:

    Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This introduces a nucleophilic and basic site, opening pathways for amide bond formation, diazotization, or the construction of new heterocyclic rings.

    Fluorine Displacement: The ortho-nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (O-, N-, S-, and C-based) at this position, enabling the assembly of complex ethers, amines, and sulfides. nih.gov

    Sulfur Oxidation: The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation alters the electronic properties and steric profile of the molecule and can be used to modulate the reactivity of the aromatic ring or to introduce a chiral center at the sulfur atom.

    This orthogonal reactivity allows chemists to use this compound as a linchpin, sequentially adding different molecular fragments to construct elaborate target molecules.

    Table 2: Selective Transformations of this compound for Advanced Synthesis

    Transformation Reagents/Conditions Product Class Subsequent Applications
    Nitro Reduction SnCl₂, HCl or H₂, Pd/C 2-Fluoro-6-aminothioanisole Amide synthesis, Heterocycle formation
    Fluorine Displacement R-OH, Base (e.g., K₂CO₃) 2-Alkoxy-6-nitrothioanisole Building blocks with new ether linkages
    Fluorine Displacement R₂NH 2-(Dialkylamino)-6-nitrothioanisole Introduction of basic nitrogen centers
    Sulfur Oxidation m-CPBA (1 equiv.) 2-Fluoro-6-nitromethylsulfinylbenzene (Sulfoxide) Chiral auxiliaries, directing groups
    Sulfur Oxidation m-CPBA (>2 equiv.) 2-Fluoro-6-nitromethylsulfonylbenzene (Sulfone) Substrates for further substitution

    Applications in the Design of Functional Organic Materials

    Derivatives of thioanisole (B89551) and benzothiophene (B83047) are crucial components in the field of functional organic materials, particularly for applications in organic electronics. kyoto-u.ac.jp Fused thienoacene structures, such as Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), are renowned for their high charge carrier mobility and are used as organic semiconductors in organic field-effect transistors (OFETs). researchgate.net

    This compound serves as a valuable starting point for synthesizing the substituted benzo[b]thiophene core, which is a fundamental unit in these larger π-conjugated systems. rsc.org The synthesis typically involves an intramolecular cyclization reaction. Furthermore, the incorporation of fluorine atoms into organic materials is a well-established strategy to enhance their performance by modifying their electronic properties, thermal stability, and crystal packing. rsc.org The fluorine atom in the precursor can be carried through the synthesis to be part of the final material, potentially leading to improved device characteristics. For example, thiochromenopyrroledione derivatives, which can be synthesized from thioanisoles using photocatalysis, represent another class of heterocyclic compounds with potential applications in materials or medicinal science. eurekalert.orgazom.com

    Table 3: Potential Functional Materials Derived from this compound

    Precursor Derivative Target Material Class Potential Application Key Feature from Precursor
    Substituted Benzo[b]thiophene Thienoacenes (e.g., BTBT analogues) Organic Semiconductors (OFETs) Sulfur heterocycle for π-conjugation
    Fluorinated Poly-arylene Thioethers High-Performance Polymers Thermally stable plastics C-F and C-S bonds for stability
    Dyes containing Benzothiazole units Organic Dyes and Pigments Photocatalysts, Sensitizers Chromophoric heterocyclic system

    Development of Novel Reagents and Catalysts from this compound Derivatives

    The functional groups on this compound can be elaborated to create novel reagents and ligands for catalysis. A key transformation is the reduction of the nitro group to an amine, yielding 2-fluoro-6-aminothioanisole. This derivative is an ortho-substituted aminothioether, a structural motif that can act as a bidentate [N,S] ligand for transition metals.

    These [N,S] ligands can coordinate with metals like palladium, nickel, or copper to form stable complexes. hw.ac.uklookchem.com Such complexes are of significant interest in catalysis, for example, in cross-coupling reactions like the Suzuki, Negishi, or Kumada reactions, which are fundamental for C-C bond formation. sigmaaldrich.com The electronic properties and steric environment of the metal center can be fine-tuned by modifying the substituents on the ligand, potentially leading to catalysts with high activity and selectivity. Chiral versions of these ligands could be developed for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. alfachemic.comnih.gov

    Furthermore, derivatives of this compound could serve as precursors for organocatalysts. uni-lj.si The combination of a hydrogen-bond donating group (from the amine) and a Lewis basic site (the sulfur atom) within the same molecule could be exploited in the design of bifunctional organocatalysts for various stereoselective transformations.

    Table 4: Potential Catalysts and Reagents from this compound Derivatives

    Derivative Class Potential Application Mechanism of Action
    2-Fluoro-6-aminothioanisole [N,S] Bidentate Ligand Forms complexes with Pd, Ni, Cu for cross-coupling reactions Coordination to metal center, stabilizing the active catalytic species
    Chiral Aminothioether (from chiral reduction or resolution) Chiral Ligand Asymmetric catalysis (e.g., asymmetric hydrogenation, additions) Formation of a chiral environment around a metal catalyst
    Phosphine-substituted aminothioanisole [P,N,S] Tridentate Ligand Catalysis requiring strong electron-donating ligands Strong coordination and electronic modulation of the metal center
    Urea/Thiourea derivative of 2-fluoro-6-aminothioanisole Bifunctional Organocatalyst Asymmetric Michael additions, Aldol reactions Activation of electrophile and nucleophile via hydrogen bonding

    Green Chemistry Paradigms in the Synthesis and Transformation of 2 Fluoro 6 Nitrothioanisole

    Atom Economy and Waste Minimization in Synthetic Routes

    Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. yale.edu

    A plausible and common synthetic route to 2-Fluoro-6-nitrothioanisole is the nucleophilic aromatic substitution (SNAr) of 2,6-difluoronitrobenzene with a sulfur nucleophile like sodium thiomethoxide.

    Reaction: C₆H₃F₂(NO₂) + NaSCH₃ → C₇H₆FNO₂S + NaF

    While effective, this substitution reaction is inherently less atom-economical than an addition reaction. The theoretical atom economy can be calculated as follows:

    Molecular Weight of this compound (C₇H₆FNO₂S): ~187.19 g/mol

    Molecular Weight of 2,6-difluoronitrobenzene (C₆H₃F₂NO₂): ~159.09 g/mol

    Molecular Weight of Sodium Thiomethoxide (NaSCH₃): ~70.09 g/mol

    Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100 Atom Economy (%) = (187.19 / (159.09 + 70.09)) x 100 ≈ 81.6%

    This calculation reveals that approximately 18.4% of the reactant mass is converted into a byproduct, in this case, Sodium Fluoride (B91410) (NaF). While the desired product is formed in high yield, the generation of an inorganic salt stream represents a significant waste component that must be managed.

    Further waste is generated during the transformation of this compound, most notably in the reduction of its nitro group to form 2-fluoro-6-(methylthio)aniline. Traditional methods using stoichiometric reductants like iron or tin in acidic media have very poor atom economy and produce large quantities of metal-containing sludge. epa.gov In contrast, catalytic hydrogenation using molecular hydrogen (H₂) offers a significantly greener alternative:

    Transformation: C₇H₆FNO₂S + 3H₂ --(Catalyst)--> C₇H₈FNS + 2H₂O

    In this transformation, the only byproduct is water, leading to a much higher atom economy and aligning closely with the principles of waste minimization. The use of azeotropes as reaction media can also be a powerful tool for minimizing waste by simplifying purification and enabling solvent recycling. mdpi.comresearchgate.net

    Development of Greener Solvents and Reaction Media

    The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to the process's environmental impact. nih.gov The synthesis of this compound via SNAr typically employs polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (B95107) (THF). These solvents are effective but are under increasing regulatory scrutiny due to toxicity concerns. acsgcipr.orgnih.gov

    Green chemistry encourages the replacement of such hazardous solvents with safer, more sustainable alternatives. acsgcipr.orggctlc.org Research has identified several promising replacements that could be applicable to the synthesis of this compound.

    Solvent NameAbbreviationBoiling Point (°C)SourceKey Considerations
    Traditional Solvents
    N,N-DimethylformamideDMF153PetrochemicalReproductive toxicity concerns (REACH restricted)
    TetrahydrofuranTHF66PetrochemicalProne to peroxide formation; high volatility
    Greener Alternatives
    2-Methyltetrahydrofuran2-MeTHF80Biomass-derivedHigher boiling point and lower water miscibility than THF; less prone to peroxide formation sigmaaldrich.com
    Cyclopentyl methyl etherCPME106PetrochemicalHydrophobic, stable to peroxide formation, high boiling point, easily dried via azeotrope sigmaaldrich.com
    Cyrene™ (dihydrolevoglucosenone)Cyrene227Biomass-derivedBiodegradable, high boiling point, potential replacement for DMF and NMP nih.gov
    Sulfolane-285PetrochemicalLow skin permeability compared to other dipolar aprotics, but some hazards identified nih.gov
    Dimethyl sulfoxide (B87167) / Ethyl acetateDMSO/EtOAcVariablePetrochemicalBinary mixtures can mimic the properties of DMF while being less toxic rsc.org

    Catalysis for Enhanced Efficiency and Selectivity

    Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones. yale.edu Catalysts increase reaction rates, allow for milder reaction conditions (saving energy), and can provide high selectivity, which minimizes byproducts and simplifies purification. In the context of this compound, catalysis is paramount for its transformation into the corresponding aniline (B41778) derivative.

    The catalytic reduction of the nitro group in this compound can be achieved using both homogeneous and heterogeneous catalysts. The key challenge is to achieve high chemoselectivity, reducing the nitro group without cleaving the C-F bond (hydrodefluorination) or affecting the thioether linkage.

    Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for easy separation (e.g., by filtration) and recycling, a significant green advantage. researchgate.net

    Traditional Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are highly active but can suffer from low chemoselectivity, sometimes leading to dehalogenation. nih.gov

    Modern Catalysts: To improve selectivity, newer systems have been developed. Silver nanoparticles modified with β-cyclodextrin have been shown to selectively reduce nitro groups in aryl halides by encapsulating the halide, thereby preventing its reduction. nih.gov Vanadium(V) oxide on titanium dioxide (V₂O₅/TiO₂) has also been used as a recyclable, visible-light-activated photocatalyst for nitro reduction in green solvents like ethanol. acs.orgorganic-chemistry.org

    Homogeneous Catalysis: These catalysts are soluble in the reaction medium, often leading to higher selectivity and activity under milder conditions due to well-defined active sites. acs.orggoogle.comresearchgate.net The main drawback is the often-difficult separation of the catalyst from the product.

    Precious Metal Catalysts: Complexes of ruthenium, rhodium, and iridium are effective but rely on expensive and scarce metals. nih.govmdpi.com

    Earth-Abundant Metal Catalysts: A greener approach involves using catalysts based on abundant and non-toxic metals like iron. nih.govresearchgate.net Iron-based catalysts, such as iron(II) phthalocyanine (B1677752) or simple iron salts with phosphine (B1218219) ligands, can selectively reduce nitroarenes using reductants like organosilanes or hydrazine, with excellent tolerance for functional groups like halides and sulfides. tcichemicals.comrsc.orgnih.gov

    Interactive Data Table: Comparison of Catalytic Systems for Nitroarene Reduction
    Catalyst SystemTypeReductantSolventKey Advantages
    Pd/CHeterogeneousH₂Methanol/EthanolHigh activity, widely used
    Raney-NiHeterogeneousH₂EthanolEffective, lower cost than Pd
    V₂O₅/TiO₂HeterogeneousHydrazineEthanolRecyclable, visible-light photocatalysis, green solvent acs.org
    Ag-NPs/β-CDHeterogeneousNaBH₄WaterHigh selectivity for halogenated nitroarenes nih.gov
    Fe(II) PhthalocyanineHomogeneousHydrazineEthanol/WaterEarth-abundant metal, high chemoselectivity, green solvent tcichemicals.com
    Mn-PNP Pincer CplxHomogeneousH₂THFEarth-abundant metal, excellent yields, mild conditions nih.gov

    Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, represents an exceptionally green approach. These reactions occur in water under ambient temperature and pressure with unparalleled selectivity. The reduction of nitroaromatics using enzymes is a rapidly developing field. researchgate.netchemrxiv.org

    Nitroreductase (NR) enzymes can catalyze the six-electron reduction of a nitro group to an amine. nih.gov A significant challenge has been the reliance on expensive nicotinamide (B372718) cofactors (NAD(P)H). However, innovative systems are overcoming this limitation:

    Cofactor Recycling: Light-powered systems using photocatalysts like chlorophyll (B73375) can regenerate the necessary cofactor, allowing the reaction to be driven by sunlight. nih.gov

    Cofactor-Free Systems: A novel approach utilizes hydrogenase enzymes immobilized on a carbon support. The enzyme uses molecular hydrogen (H₂) to release electrons onto the support, which then facilitates the nitro-group reduction without a soluble cofactor. This heterogeneous biocatalyst is highly selective, reusable, and operates in water. ox.ac.uknih.gov

    The application of such a biocatalytic system to this compound could offer the ultimate selective transformation, completely avoiding side reactions like dehalogenation or thioether oxidation under the mildest possible conditions.

    Energy Efficiency in Synthetic Processes

    The sixth principle of green chemistry states that energy requirements should be minimized. yale.edu Chemical synthesis, particularly on an industrial scale, is energy-intensive. Improving energy efficiency reduces both operational costs and environmental impact, primarily from CO₂ emissions. reachemchemicals.comenergystar.gov

    In the synthesis and transformation of this compound, energy efficiency can be enhanced in several ways:

    Catalyst Use: As discussed, highly active catalysts can lower the activation energy of a reaction, enabling it to proceed at lower temperatures and pressures, which is a direct saving of energy. Homogeneous iron catalysts and biocatalysts that operate at room temperature are prime examples. nih.gov

    Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional reflux heating.

    Reduction of Derivatives and Auxiliary Substances

    The importance of this principle is evident in the transformation of this compound. The molecule contains three distinct functional groups: a fluoro substituent, a nitro group, and a thioether. A non-selective reducing agent might attack the C-F bond or oxidize the thioether. A traditional approach might involve protecting the thioether group before carrying out the nitro reduction.

    However, the development of highly chemoselective catalysts, as described in section 7.3, can render this unnecessary. An ideal catalyst (be it a heterogeneous, homogeneous, or biological system) will react exclusively with the nitro group, leaving the rest of the molecule intact. nih.gov This single-step, selective transformation is far more efficient and generates less waste than a multi-step sequence involving protecting groups.

    Reducing auxiliary substances also pertains to the purification process. Highly selective reactions produce cleaner product mixtures with fewer byproducts, reducing the need for extensive purification steps like column chromatography, which consume large volumes of solvents. yale.edu The use of recyclable heterogeneous or immobilized biocatalysts also minimizes waste from the reagents themselves. researchgate.netnih.gov

    Future Research Trajectories and Challenges for Fluoro Nitrothioanisole Chemistry

    Development of Highly Stereoselective and Enantioselective Syntheses

    A primary challenge in contemporary synthetic chemistry is the precise control of stereochemistry. For derivatives of 2-fluoro-6-nitrothioanisole to be fully leveraged, particularly in pharmaceutical applications, the development of methods for introducing chirality with high levels of stereocontrol is paramount.

    Future Research Focus:

    Asymmetric Functionalization: Research will likely focus on the asymmetric transformation of prochiral centers adjacent to the thioanisole (B89551) moiety. This could involve the development of novel chiral catalysts for reactions such as asymmetric sulfoxidation or the functionalization of the methyl group.

    Catalytic Enantioselective Halogenation: Inspired by progress in the stereoselective haloamination of olefins, future work could explore the use of chiral catalysts to control the addition of functional groups to unsaturated precursors of this compound, thereby setting stereocenters with high enantiomeric excess. mdpi.com

    Chiral Ligand Development: The design of specific chiral ligands that can coordinate to the sulfur atom or interact with the aromatic system will be crucial. These ligands could direct stereoselective reactions at various positions on the molecule.

    Organocatalysis: The use of chiral organocatalysts, such as phosphoric acids or amines, presents a powerful, metal-free approach to achieving enantioselectivity in fluorination or other modification reactions on suitable precursors. mdpi.comsemanticscholar.org

    Challenges:

    Achieving high selectivity in the sterically hindered environment created by the ortho substituents.

    The potential for catalyst deactivation by the sulfur atom.

    Developing synthetic routes that allow for the introduction of chirality early in the sequence to maximize efficiency.

    Exploration of Novel Reactivity Patterns and Synthetic Applications

    The unique electronic configuration of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The strong electron-withdrawing nature of the nitro and fluoro groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the methylthio group offers a handle for further transformations.

    Future Research Focus:

    SNAr Reactions: A systematic investigation into the regioselectivity of SNAr reactions is needed. While the fluorine atom is the most probable leaving group, the conditions under which the nitro group could be displaced should be explored. This dual reactivity could allow for programmed, sequential functionalization of the aromatic ring.

    Metal-Catalyzed Cross-Coupling: The methylthio group can be a versatile participant in cross-coupling reactions. Future research should investigate its use in Suzuki, Stille, and Sonogashira couplings, potentially after oxidation to a sulfoxide (B87167) or sulfone to enhance its leaving group ability.

    Radical Chemistry: The electron-deficient nature of the aromatic ring makes it a candidate for radical addition reactions. Furthermore, related diazonium compounds have been shown to participate in radical translocation reactions, suggesting that derivatives of this compound could be precursors for complex radical-mediated transformations. nih.gov

    Intermediate for Bioactive Molecules: The compound serves as a potential building block for pharmaceuticals and agrochemicals. biosynce.comchemicalbook.com Research aimed at incorporating the this compound scaffold into larger, more complex molecules with potential biological activity is a logical next step.

    Table 1: Potential Synthetic Transformations

    Reaction TypePotential ReagentsTarget Functional Group
    Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsC-N, C-O, C-S Bonds
    Suzuki Cross-CouplingBoronic Acids, Pd CatalystC-C Bonds
    C-H ActivationTransition Metal CatalystsFunctionalized Aromatic Ring
    Oxidation of SulfurmCPBA, Oxone®Sulfoxide, Sulfone

    Integration with Flow Chemistry and Automated Synthesis Platforms

    The synthesis of nitrated aromatic compounds often involves highly exothermic reactions and the use of hazardous reagents. Flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processes. nih.govseqens.com

    Future Research Focus:

    Continuous Nitration: Developing a continuous flow process for the nitration of fluoro-thioanisole precursors would allow for precise temperature control, minimizing the formation of byproducts and enhancing the safety of the reaction. seqens.com

    Automated SNAr Screening: Automated synthesis platforms could be used to rapidly screen a wide range of nucleophiles and reaction conditions for the SNAr reaction, accelerating the discovery of new derivatives.

    Multi-step Telescoped Synthesis: Integrating multiple reaction steps—such as nitration, SNAr, and a subsequent cross-coupling reaction—into a single, continuous flow sequence without isolating intermediates could dramatically improve process efficiency. nih.gov This approach has been successfully applied to the synthesis of other complex molecules, including radiopharmaceuticals. nih.govresearchgate.net

    Challenges:

    Potential for channel clogging in flow reactors, particularly if solid byproducts are formed.

    The need for robust online analytical techniques to monitor reaction progress in real-time.

    The initial investment required for specialized flow chemistry equipment.

    Advanced Computational Modeling for Predictive Design

    Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. Applying these methods to this compound can guide experimental work and accelerate discovery.

    Future Research Focus:

    Reactivity Prediction: DFT calculations can be used to model the transition states of potential reactions, such as SNAr, to predict the most likely site of substitution and the activation energy required. This can help in selecting the optimal reaction conditions.

    Spectroscopic Analysis: Calculating NMR chemical shifts and other spectroscopic properties can aid in the structural confirmation of new derivatives. researchgate.netnih.gov

    Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, including the role of catalysts and the stereochemical outcome of asymmetric reactions.

    Design of Novel Catalysts: DFT can be employed to design chiral catalysts with structures optimized for high stereoselectivity in reactions involving this compound or its derivatives.

    Table 2: Predicted Electronic Properties (Illustrative)

    PropertyComputational MethodPredicted Outcome
    HOMO/LUMO EnergiesDFT (B3LYP/6-31G)Prediction of electrophilic/nucleophilic sites
    NBO ChargesDFT (B3LYP/6-31G)Identification of most reactive atoms
    Transition State EnergiesQST2/QST3Determination of reaction barriers

    Sustainable and Scalable Production Methodologies

    For any chemical compound to have a broad impact, its synthesis must be both scalable and environmentally sustainable. Future research must address these aspects for this compound production.

    Future Research Focus:

    Green Chemistry Principles: Development of synthetic routes that maximize atom economy, utilize less hazardous solvents, and minimize waste generation.

    Catalytic vs. Stoichiometric Reagents: Replacing stoichiometric reagents with catalytic alternatives wherever possible will reduce waste and improve the environmental footprint of the synthesis.

    Solvent Reduction: The use of flow chemistry can drastically reduce solvent consumption compared to batch processes. seqens.com Further research into solvent-free reaction conditions or the use of greener solvents is warranted.

    Challenges:

    Ensuring that scalable processes can consistently produce the compound with high purity.

    Developing robust purification methods that are also scalable and environmentally friendly.

    Q & A

    Q. What are the standard synthetic routes for 2-fluoro-6-nitrothioanisole, and how can purity be optimized?

    Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or nitration of fluorinated precursors. For example, nitration of 2-fluoro-thioanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields this compound. Key steps include:

    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    • Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) .
    • Yield Optimization: Adjust stoichiometry (e.g., nitrating agent ratio) and reaction time to minimize byproducts like regioisomers (e.g., 2-fluoro-4-nitrothioanisole) .

    Q. How should researchers characterize the structural and electronic properties of this compound?

    Methodological Answer:

    • Spectroscopic Analysis:
      • ¹H/¹³C NMR: Identify substituent effects (e.g., deshielding of aromatic protons adjacent to nitro groups).
      • IR Spectroscopy: Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1250 cm⁻¹).
    • Computational Studies: Use DFT (e.g., B3LYP/6-311+G(d,p)) to model electron-withdrawing effects of nitro and fluorine groups on aromatic ring reactivity .

    Q. What are the stability considerations for this compound under varying storage conditions?

    Methodological Answer:

    • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for nitroaromatics).
    • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation, confirmed via UV-Vis monitoring (λmax ~270 nm) over time .

    Advanced Research Questions

    Q. How can mechanistic studies resolve contradictions in the reactivity of this compound versus its analogs (e.g., 2-chloro-6-fluoroanisole)?

    Methodological Answer:

    • Comparative Kinetic Studies: Measure reaction rates in SNAr reactions with nucleophiles (e.g., amines) to quantify electronic effects of nitro vs. chloro substituents.
    • Isotopic Labeling: Use ¹⁸O-labeled nitro groups to track oxygen transfer pathways in reduction reactions .
    • Contradiction Resolution: Address discrepancies (e.g., unexpected regioselectivity) via Hammett plots or dual-substituent parameter analysis .

    Q. What experimental designs are suitable for probing the pharmacological potential of this compound derivatives?

    Methodological Answer:

    • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing nitro with cyano or sulfonamide groups) and screen for antimicrobial activity (MIC assays against S. aureus or E. coli).
    • Metabolic Stability: Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate oxidative degradation pathways .

    Q. How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

    Methodological Answer:

    • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
    • Controlled Experiments: Measure solubility in DMSO, ethanol, and dichloromethane at 25°C using gravimetric or UV-Vis methods. Discrepancies may arise from polymorphic forms or impurities, requiring XRD or DSC validation .

    Q. What advanced techniques validate the environmental degradation pathways of this compound?

    Methodological Answer:

    • LC-MS/MS Degradation Studies: Expose the compound to UV/H₂O₂ systems and identify intermediates (e.g., hydroxylated or defluorinated products).
    • Ecotoxicity Modeling: Use QSAR models to predict acute toxicity (e.g., Daphnia magna LC₅₀) based on degradation products .

    Data Analysis and Interpretation

    Q. How should researchers design experiments to address low reproducibility in synthetic yields?

    Methodological Answer:

    • DoE (Design of Experiments): Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors.
    • Statistical Validation: Use ANOVA to assess significance of variables, ensuring p < 0.05 .

    Q. What methodologies resolve contradictions in spectroscopic data between computational predictions and experimental results?

    Methodological Answer:

    • Benchmarking Computational Models: Compare DFT-predicted NMR shifts with experimental data for structurally similar compounds (e.g., 2-fluoro-4-nitroaniline). Adjust basis sets or solvent models (e.g., PCM for DMSO) to improve accuracy .

    Tables for Key Data

    Property Value/Method Reference
    Melting Point99–101°C (DSC)
    HPLC Retention Time8.2 min (C18, 70:30 acetonitrile/water)
    DFT-predicted LogP2.3 (B3LYP/6-311+G(d,p))

    Guidance for Rigorous Research Questions

    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope .
    • Use PICO frameworks to define populations (e.g., reaction conditions), interventions (e.g., catalysts), and outcomes (e.g., yield) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.